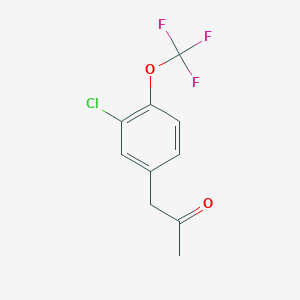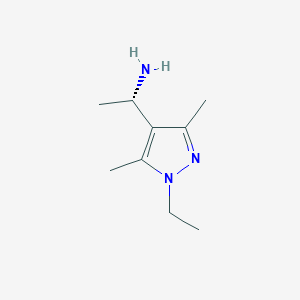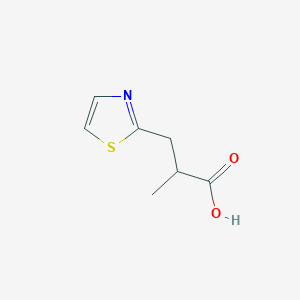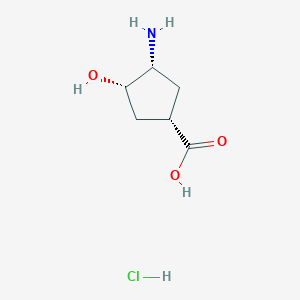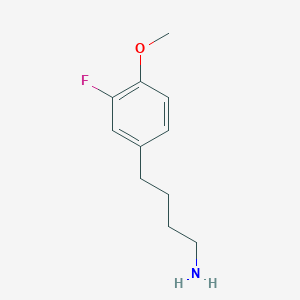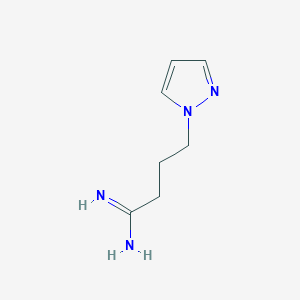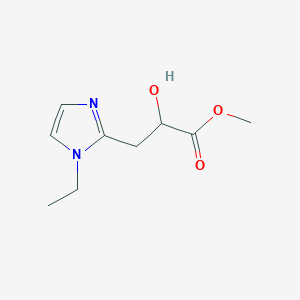
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that contains an imidazole ring substituted with iodine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an aldehyde, in the presence of an ammonium salt.
Introduction of the Iodine Substituent: The iodine atom can be introduced via an iodination reaction using molecular iodine (I₂) or an iodinating reagent like N-iodosuccinimide (NIS).
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF₃I) or a trifluoromethylating agent like Ruppert-Prakash reagent (TMSCF₃).
Industrial Production Methods
Industrial production methods for 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the imidazole ring or other substituents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Reduction Reactions: Products include reduced derivatives with modified imidazole rings or substituents.
科学研究应用
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
作用机制
The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
- 4-iodo-1-methyl-1H-imidazole-5-carboxylic acid
- 4-iodo-1-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 4-iodo-1-(trifluoromethyl)-1H-pyrrole-5-carboxylic acid
Uniqueness
4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both iodine and trifluoromethyl groups on the imidazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced lipophilicity and potential for halogen bonding, which can be advantageous in various applications.
属性
分子式 |
C5H2F3IN2O2 |
|---|---|
分子量 |
305.98 g/mol |
IUPAC 名称 |
5-iodo-3-(trifluoromethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H2F3IN2O2/c6-5(7,8)11-1-10-3(9)2(11)4(12)13/h1H,(H,12,13) |
InChI 键 |
KTRHCOCZLCHWBR-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(N1C(F)(F)F)C(=O)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
